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molecular formula C9H9FO2 B3022674 Methyl 3-fluoro-4-methylbenzoate CAS No. 87808-48-8

Methyl 3-fluoro-4-methylbenzoate

Cat. No. B3022674
M. Wt: 168.16 g/mol
InChI Key: RAFFOVQBMRBRCS-UHFFFAOYSA-N
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Patent
US05811459

Procedure details

Methyl 3-fluoro-4-methylbenzoate was prepared from 3-fluoro-4-methylbenzoic acid by the process described in Example 6 for the synthesis of methyl 4-(3-(2-benzyloxy-5-hydroxyphenyl)propyl]-benzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-(3-(2-benzyloxy-5-hydroxyphenyl)propyl]-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[CH2:12](OC1C=CC(O)=CC=1CCCC1C=CC(C(OC)=O)=CC=1)C1C=CC=CC=1>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([O:7][CH3:12])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1C
Step Two
Name
methyl 4-(3-(2-benzyloxy-5-hydroxyphenyl)propyl]-benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)O)CCCC1=CC=C(C(=O)OC)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)OC)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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